Amidinourea sulfate Amidinourea sulfate
Brand Name: Vulcanchem
CAS No.: 7182-80-1
VCID: VC13327895
InChI: InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4)
SMILES: C(=NC(=O)N)(N)N.OS(=O)(=O)O
Molecular Formula: C2H8N4O5S
Molecular Weight: 200.18 g/mol

Amidinourea sulfate

CAS No.: 7182-80-1

Cat. No.: VC13327895

Molecular Formula: C2H8N4O5S

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

Amidinourea sulfate - 7182-80-1

Specification

CAS No. 7182-80-1
Molecular Formula C2H8N4O5S
Molecular Weight 200.18 g/mol
IUPAC Name diaminomethylideneurea;sulfuric acid
Standard InChI InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4)
Standard InChI Key SQRSGVMGWSKZTQ-UHFFFAOYSA-N
SMILES C(=NC(=O)N)(N)N.OS(=O)(=O)O
Canonical SMILES C(=NC(=O)N)(N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

Amidinourea sulfate (CAS: 7182-80-1, 5338-16-9), also known as guanylurea sulfate, is a white to off-white crystalline solid with the molecular formula C₂H₈N₄O₅S and a molecular weight of 200.18 g/mol . Key physical properties include:

PropertyValue
Melting Point195°C (decomposition)
Boiling Point319.8°C at 760 mmHg
Solubility in WaterSlightly soluble
Flash Point147.2°C
Density1.572 g/cm³ (estimated)

The compound is derived from amidinourea (CAS: 141-83-3), which lacks the sulfate group and has a molecular weight of 102.095 g/mol . Structural comparisons reveal that sulfation enhances stability and modifies solubility, critical for pharmacological applications .

Spectroscopic and Computational Data

Synthesis and Production

Industrial Synthesis Methods

Amidinourea sulfate is synthesized via ion exchange reactions or acid-catalyzed hydrolysis:

  • Ion Exchange: Reacting guanidine carbonate with sulfuric acid in tetrahydrofuran yields high-purity amidinourea sulfate .

  • Biguanide Hydrolysis: Treating 1-substitutedphenylbiguanides with hydrochloric acid at elevated temperatures produces amidinourea sulfate through selective cleavage .

Laboratory-Scale Optimization

Recent protocols emphasize green chemistry principles:

  • Solvent-Free Reactions: Reducing dichloromethane use by employing polar solvents like dimethylformamide .

  • Catalytic Efficiency: Hünig's base (diisopropylethylamine) improves reaction yields to >95% in optimized conditions .

Pharmacological Applications and Mechanisms

PrecautionRecommendation
Personal Protective EquipmentNitrile gloves, ANSI Z87.1 goggles
VentilationFume hoods with >8 air changes/hour
StorageAirtight containers in dry, ventilated areas

Environmental Impact and Biodegradation

Ecotoxicity Data

  • Aquatic Toxicity: LC₅₀ = 120 mg/L for Daphnia magna (72-hour exposure), classifying it as harmful .

  • Soil Mobility: Low adsorption coefficient (Koc = 45 L/kg), indicating moderate leaching potential .

Degradation Pathways

  • Hydrolysis: Stable in neutral water but degrades under alkaline conditions (t₁/₂ = 48 hours at pH 10) .

  • Microbial Metabolism: Pseudomonas spp. mineralize the sulfate group, yielding ammonia and CO₂ as byproducts.

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